Sativol
Description
Structure
3D Structure
Properties
CAS No. |
7331-58-0 |
|---|---|
Molecular Formula |
C16H10O6 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
4,9-dihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C16H10O6/c1-20-10-5-4-9-14-12(16(19)22-15(9)13(10)18)8-3-2-7(17)6-11(8)21-14/h2-6,17-18H,1H3 |
InChI Key |
YLRNDYZYIUVEDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(C4=C(O3)C=C(C=C4)O)C(=O)O2)O |
melting_point |
303 °C |
physical_description |
Solid |
Origin of Product |
United States |
Sativol Origin and Biosynthesis Research
Plant Sources and Distribution Studies
Sativol has been detected in several plant species, with its primary occurrence noted in Medicago sativa. hmdb.cafoodb.canih.gov
Primary Occurrence in Medicago sativa (Alfalfa)
Medicago sativa, commonly known as alfalfa or lucerne, is a perennial herbaceous plant belonging to the Fabaceae family. ekb.egneocities.org It is widely cultivated globally as a significant forage crop. ekb.eg this compound has been specifically reported in Medicago sativa. nih.gov Research dating back to the 1960s identified this compound as a new coumestan (B1194414) isolated from alfalfa. ekb.egdntb.gov.uakfnl.gov.sa Analysis of this compound and its derivatives from Medicago sativa indicated it is a monomethoxyl compound containing two hydroxyl groups. umn.edu
| Compound Name | Plant Part | High Concentration (ppm) | Reference |
| This compound | Shoot | 68.0 | usda.govusda.gov |
Detection in Other Plant Genera (e.g., Cannabis, Salvia, Crocus sativus)
Beyond its primary source in Medicago sativa, this compound has also been detected in other plant sources, including pulses and saffrons (Crocus sativus). hmdb.cafoodb.ca While detected in these sources, it has not always been quantified. hmdb.cafoodb.ca Although the search results mention detection in pulses and Crocus sativus, specific detection in Cannabis and Salvia was not found in the provided snippets.
Biosynthetic Pathways and Precursor Analysis
This compound, as a coumestan, is structurally and biosynthetically related to other classes of plant secondary metabolites, particularly pterocarpans and flavonoids. hmdb.cafoodb.cawikipedia.org
Relationship to Pterocarpan (B192222) Oxidation Products
Coumestans are considered oxidation products of pterocarpans. hmdb.cafoodb.cawikipedia.org Pterocarpans are a group of naturally occurring heterocycles with a 6a,11a-dihydrofurobenzopyran nucleus. kfnl.gov.sa They are a significant class of isoflavonoid (B1168493) phytoalexins found mainly in leguminous plants. kfnl.gov.sa The conversion of pterocarpans to coumestans involves oxidation. hmdb.cafoodb.cawikipedia.org
Theoretical Biogenetic Mechanisms for Flavonoids and Coumestans
This compound is considered to be a flavonoid. hmdb.cafoodb.ca Flavonoids are a class of polyphenolic plant and fungus secondary metabolites with a general structure of two phenyl rings and a heterocyclic ring. fishersci.sefishersci.com The biosynthesis of secondary metabolites in plants, including flavonoids, involves intricate pathways often connected to primary metabolism. nih.gov Flavonoids are specifically synthesized through the phenylpropanoid pathway, where phenylalanine is transformed into 4-coumaroyl-CoA, which then enters the biosynthetic pathway. nih.gov
Biogenetic pathways for isoflavones and coumestrol (B1669458) (another coumestan found in Medicago sativa) in plants have been proposed. umn.edu Isoflavonoids, which include pterocarpans and coumestans, represent a diverse group of bioactive plant natural products derived from the modification of core isoflavonoid chemical scaffolds. nih.gov Enzymatic O-methylation, catalyzed by O-methyltransferases (OMTs), plays a significant role in generating the molecular diversity of naturally occurring isoflavonoids, with many containing at least one methoxyl group. nih.gov
Enzymatic Mechanisms in this compound Biosynthesis
While the search results confirm that enzymatic processes, such as O-methylation catalyzed by O-methyltransferases (OMTs), are involved in the biosynthesis of isoflavonoids, the broader class to which this compound belongs, specific enzymatic mechanisms directly responsible for the synthesis of this compound were not detailed in the provided snippets. nih.govnih.govmdpi.com Research on isoflavonoid OMTs in Medicago species has identified distinct enzymes involved in methylating different positions on the isoflavonoid nucleus. nih.gov These enzymatic modifications are crucial for altering the chemical reactivity and biosynthetic fate of hydroxyl groups, influencing solubility and intracellular localization. nih.gov
Extraction and Isolation Methodologies for Research
The extraction and isolation of this compound from plant material, primarily Medicago sativa, are crucial steps for research purposes. These methodologies aim to separate this compound from the complex mixture of other compounds present in the plant.
Solvent-Based Extraction Techniques (e.g., Ethanol (B145695), Methanol)
Solvent-based extraction is a common method for obtaining this compound from Medicago sativa. smolecule.com Ethanol and methanol (B129727) are frequently used solvents in these techniques. smolecule.comijpsjournal.com For instance, extraction from Medicago sativa using solvents like ethanol or methanol is described as a common method for obtaining this compound. smolecule.com Another study mentions using 70% ethanol or distilled water for extraction of dried M. sativa samples. ffhdj.com Methanol extracts of alfalfa flowers have been analyzed for bioactive chemicals, including total phenolic compounds. ijpsjournal.com The choice of solvent can influence the yield and composition of the extracted compounds. ijpsjournal.com
Data from research on M. sativa extracts highlights the use of ethanol and water as extraction solvents. ffhdj.com
| Solvent Used (M. sativa) | Observation | Source |
| Ethanol (70%) | Used for extraction of dried samples. | ffhdj.com |
| Distilled Water | Used for extraction of dried samples. | ffhdj.com |
| Methanol | Used for extraction of alfalfa flowers. | ijpsjournal.com |
| Ethanol or Methanol | Common method for this compound extraction from M. sativa. | smolecule.com |
Coumestrol and other coumestans, including this compound, have been separated from other plant constituents using solvent extraction and countercurrent distribution. umn.edu Following extraction, further isolation and purification steps are typically required to obtain this compound in a purer form for research.
Chemical Synthesis Approaches for Analog Development
In addition to extraction from natural sources, chemical synthesis approaches are employed for the production of this compound and the development of its analogs. Laboratory synthesis of this compound can involve multi-step reactions starting from simpler aromatic compounds. ontosight.ai These processes may include condensation, hydroxylation, and methylation steps to incorporate the necessary functional groups. ontosight.ai
One approach to chemical synthesis involves the dehydrogenation of specific precursors under controlled conditions. smolecule.com For example, starting materials such as 2',4'-dihydroxy-3-arylcoumarins can be transformed into this compound through a sequential reaction process involving oxidation and cyclization. smolecule.com Understanding the synthesis of this compound is important for both its production and for modifying its structure to explore pharmacological properties and develop analogs. ontosight.ai Research into the chemical synthesis of isoflavonoids, a related class of compounds, also contributes to the knowledge base for synthesizing this compound and its derivatives. researchgate.net
Molecular and Cellular Research on Sativol Activity
Investigating Molecular Interaction Profiles
Research into Sativol's molecular interaction profiles explores its ability to engage with enzymes and receptors, key components in cellular signaling and metabolic processes. smolecule.com
Enzyme Modulation Studies in Metabolic Pathways
Studies have indicated that this compound possesses the capacity to modulate the activity of certain enzymes involved in metabolic pathways. smolecule.com This modulation could potentially influence processes such as drug metabolism and efficacy. smolecule.com Within the broader class of coumestans, to which this compound belongs, compounds have been observed to modulate the genomic effects of endogenous estrogens by interacting with or inactivating enzymes critical for estrogen biosynthesis. encyclopedia.pubmdpi.com Examples of such enzymes include 17β-hydroxysteroid dehydrogenase, 3β-hydroxysteroid dehydrogenase, aromatase, and 5α-reductase. encyclopedia.pubmdpi.com While specific data detailing this compound's direct modulation of these exact enzymes were not extensively provided in the search results, its classification as a coumestan (B1194414) suggests potential interactions within these pathways, warranting further investigation.
Receptor Binding Affinities and Interactions
The biological effects observed for this compound, particularly its suggested estrogen-like activities, point towards interactions with cellular receptors. smolecule.com
Investigations into the estrogen receptor binding affinities of various phytoestrogens, including this compound, have been conducted. In studies utilizing a rabbit uterine estrogen receptor model, this compound, alongside compounds such as Biochanin-A, formononetin, 12-O-methylcoumestrol, and medicagol, did not significantly inhibit the binding of estradiol (B170435). researchgate.netbioscientifica.combioscientifica.com This finding suggests that the presence of free hydroxyl groups at positions 7 and 12 (equivalent to 4' in isoflavones) of coumestans and isoflavones is crucial for effective interaction with the estrogen receptor. bioscientifica.comnih.gov this compound's structure, featuring hydroxyl groups at positions 4 and 9 and a methoxy (B1213986) group at position 3, differs from compounds like coumestrol (B1669458) which possess free hydroxyls at the critical 7 and 12 positions and demonstrate significant binding affinity. bioscientifica.comnih.gov Some methoxy-substituted coumestans and isoflavones are hypothesized to act as pro-estrogens, requiring in vivo O-demethylation to bind to the uterine receptor. bioscientifica.com
For context, studies on other phytoestrogens have shown varying degrees of binding affinity to estrogen receptors (ERs), particularly ERα and ERβ. Coumestrol, for instance, has been observed to bind to ERs and can act as an antagonist to both ERα and ERβ, with a weaker affinity for ERα compared to ERβ. encyclopedia.pubmdpi.com The relative binding affinities of some phytoestrogens to ERs have been reported in the order of 17β-estradiol > coumestrol > genistein (B1671435) > equol (B1671563) > daidzein (B1669772) > biochanin A. encyclopedia.pubnih.gov The studies involving this compound, however, specifically indicated a lack of significant inhibition of estradiol binding in the tested system, highlighting structural requirements for direct receptor interaction. researchgate.netbioscientifica.combioscientifica.com
Cellular Mechanisms of Action
Beyond direct molecular interactions, research explores the broader cellular mechanisms through which this compound exerts its effects.
Oxidative Stress Mitigation Pathways and Free Radical Scavenging
This compound has been identified as possessing antioxidant activity and has been shown to scavenge free radicals. smolecule.com This activity is a key mechanism by which compounds can protect cells from oxidative stress. smolecule.com Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various cellular dysfunctions and diseases. researchgate.netbiotech-asia.org Free radical scavenging involves the donation of an electron or hydrogen atom to stabilize highly reactive free radicals, thereby breaking the chain reaction of oxidation. biotech-asia.org The phenolic structure of this compound, typical of many natural antioxidants, contributes to its ability to neutralize free radicals. smolecule.com Studies on other plant extracts rich in polyphenolic compounds demonstrate significant radical scavenging activity against various species, including DPPH, superoxide (B77818) radicals, and hydrogen peroxide. biotech-asia.orgnih.govnih.govresearchgate.net While specific quantitative data (e.g., IC50 values) for this compound's radical scavenging activity were not detailed in the provided search results, its classification and reported antioxidant properties align with this mechanism of action.
Inflammatory Response Pathway Modulation
This compound has demonstrated anti-inflammatory properties in various biological models. smolecule.com Inflammation is a complex biological response involving numerous pathways, enzymes, and signaling molecules. metagenicsinstitute.comnih.gov Modulation of these pathways is a common mechanism for anti-inflammatory agents. Inflammatory responses are mediated by various factors, including pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6, as well as chemokines like CXCL8, MCP-1, and IP-10, which recruit immune cells to sites of inflammation. metagenicsinstitute.com Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are also central to the inflammatory cascade, producing mediators like prostaglandins (B1171923) and leukotrienes. metagenicsinstitute.comnih.gov Plant-derived compounds are known to modulate inflammatory responses by inhibiting these enzymes or suppressing the production of pro-inflammatory signaling molecules. metagenicsinstitute.com While the precise pathways modulated by this compound were not explicitly detailed in the search results, its reported anti-inflammatory activity suggests it likely interacts with one or more components of these complex inflammatory cascades. smolecule.comontosight.ai
Inhibition of Nitric Oxide Production
Research suggests that this compound may have an inhibitory effect on nitric oxide (NO) production. While direct studies specifically on this compound's inhibition of NO production are limited in the search results, related coumestans and other plant-derived compounds have demonstrated this activity. For instance, studies on Nepalese propolis, which contains various phenolic compounds including coumestans, have investigated their nitric oxide production inhibitory activity. ufal.br Additionally, other plant polyphenols like Resveratrol have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme responsible for NO production, in certain cell types. nih.gov This inhibition can occur through various mechanisms, such as the activation of pathways like AMPK. nih.gov Further research is needed to specifically elucidate the mechanisms and extent of this compound's effect on NO production.
Cellular Antimicrobial Mechanisms (e.g., Microbial Cell Membrane Disruption)
This compound is recognized for its potential antimicrobial activities. medkoo.com One proposed mechanism of action involves the disruption of microbial cell membranes. medkoo.com This aligns with the known mechanisms of action for some other antimicrobial compounds, including certain fatty acids and antimicrobial peptides (AMPs). nih.govnih.gov Studies on fatty acids, for example, have shown that specific structures can lead to rapid membrane depolarization and the release of intracellular contents in bacteria like Staphylococcus aureus. nih.gov AMPs are also known to target and disrupt bacterial cell membranes, although some can also exert non-lytic effects by interacting with intracellular components. nih.gov While the precise details of how this compound interacts with microbial membranes require further investigation, the concept of membrane disruption as an antimicrobial mechanism is supported by research on other classes of compounds.
Effects on Cell Proliferation and Apoptosis in Specific Cell Lines
The effects of this compound on cell proliferation and the induction of apoptosis have been explored in the context of specific cell lines. Some studies on coumestans, the class of compounds to which this compound belongs, have investigated their influence on cell growth and programmed cell death (apoptosis). For example, research on coumestrol, another naturally occurring coumestan, has indicated effects on cell proliferation and the induction of apoptosis in certain cancer cell lines. dntb.gov.ua While direct detailed data on this compound's effects on specific cell lines regarding proliferation and apoptosis were not extensively available in the search results, the investigation of these effects is a common area of research for compounds with potential therapeutic interest, particularly in the context of cancer research. Studies on other phytochemicals, such as pterostilbene, have demonstrated the ability to inhibit proliferation and induce apoptosis in cancer cells through various signaling pathways. mdpi.com
Gene Expression and Proteomic Studies Related to this compound's Influence
Studies investigating the influence of this compound at the molecular level may involve analyzing changes in gene expression and protein profiles. Gene expression studies examine which genes are turned on or off in response to a compound, while proteomic studies analyze the collection of proteins present in cells or tissues. These approaches can provide insights into the biological pathways and cellular processes affected by this compound. While specific gene expression and proteomic studies directly related to this compound were not prominently featured in the search results, these methodologies are widely used in biological research to understand the mechanisms of action of various compounds. For instance, proteomic analysis has been used to study plant responses to stress, identifying differentially expressed proteins involved in metabolic pathways. frontiersin.org Similarly, gene expression profiling is a common technique to investigate the molecular impact of various stimuli on cells and organisms. nih.gov Future research on this compound's biological activities would likely benefit from the application of these techniques to elucidate its molecular targets and effects.
Preclinical Research Methodologies and Findings in Vitro and in Vivo Animal Models
In Vitro Experimental Models
In vitro studies provide controlled environments to investigate the direct effects of Sativol on various biological targets, such as cells, enzymes, and receptors. These models are crucial for understanding the potential mechanisms of action of the compound before moving to more complex in vivo systems.
Cell-Based Assays for Antioxidant Activity (e.g., DPPH, Folin-Ciocalteu)
This compound has demonstrated antioxidant activity in in vitro assays. Antioxidant compounds work by scavenging free radicals, which can cause oxidative stress and cellular damage. smolecule.comontosight.aiwjpls.org Studies on Medicago sativa extracts, which contain this compound, have utilized assays such as DPPH radical scavenging, ABTS radical scavenging, and iron chelating activity to evaluate antioxidant potential. wjpls.orgsemanticscholar.orgijpsjournal.com These assays measure the ability of a compound to neutralize free radicals or chelate metal ions involved in radical formation. For instance, studies on M. sativa extracts have shown significant antioxidant activity in DPPH and ABTS assays, with reported IC50 values indicating the concentration required to inhibit 50% of the radical activity. semanticscholar.org
Cell-Based Assays for Anti-inflammatory Effects (e.g., NO Inhibition in RAW 264.7 Cells)
Research indicates that this compound possesses anti-inflammatory properties. smolecule.comontosight.ai In vitro models, such as using LPS-stimulated RAW 264.7 murine macrophages, are commonly employed to assess anti-inflammatory effects by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO). plos.orgmdpi.com Elevated NO levels are associated with inflammatory responses. Studies on various natural compounds have shown their ability to reduce NO production in these cell lines, suggesting potential anti-inflammatory activity. plos.orgmdpi.com While the search results mention this compound's anti-inflammatory properties and the use of RAW 264.7 cells in anti-inflammatory research, specific data on this compound's NO inhibition in RAW 264.7 cells was not detailed. smolecule.comontosight.aiplos.orgmdpi.com
In Vitro Antimicrobial Susceptibility Testing Against Bacterial and Fungal Strains (e.g., Staphylococcus aureus, Salmonella enterica, Candida albicans)
The antimicrobial potential of this compound has been explored through in vitro susceptibility testing. qau.edu.pk These tests typically involve exposing bacterial and fungal strains, such as Staphylococcus aureus, Salmonella enterica, and Candida albicans, to varying concentrations of the compound to determine its inhibitory effects. researchgate.netmdpi.comnih.gov The results are often reported as Minimum Inhibitory Concentration (MIC) or by measuring zones of inhibition in agar (B569324) diffusion assays. researchgate.netmdpi.com While this compound is mentioned in the context of antimicrobial activity and Dodonaea viscosa extracts which contain this compound have shown antimicrobial properties, specific in vitro antimicrobial susceptibility data for isolated this compound against the requested strains was not found in the provided search results. qau.edu.pk
Enzyme Activity Modulation Assays
This compound has been shown to modulate the activity of certain enzymes. smolecule.comdrugs.ie Enzyme activity modulation assays are used to determine how a compound interacts with specific enzymes, either inhibiting or enhancing their activity. This can be relevant to various biological processes, including metabolism and signal transduction pathways. nih.gov Coumestans, the class of compounds this compound belongs to, have been noted to modulate genomic effects by interacting with enzymes important for estrogen biosynthesis. encyclopedia.pub Specific details regarding the particular enzymes modulated by this compound and the outcomes of these assays were not extensively detailed in the search results. smolecule.comdrugs.ieencyclopedia.pub
Receptor Binding Assays Using Cellular and Subcellular Preparations (e.g., Rabbit Uterine Cytosol)
This compound's structural similarity to estrogen suggests potential interactions with estrogen receptors. smolecule.comchemijournal.com Receptor binding assays are in vitro techniques used to quantify the binding affinity of a compound to specific receptors in cellular or subcellular preparations, such as rabbit uterine cytosol which is rich in estrogen receptors. bioscientifica.comnih.govyoutube.comnih.gov These assays can help determine if a compound acts as an agonist or antagonist for a particular receptor. Studies have indicated that this compound may mimic estrogen and interact with estrogen receptors, which could have physiological effects. smolecule.comchemijournal.com However, a study specifically using rabbit uterine cytosol found that this compound did not show inhibition of the uptake of radiolabeled estradiol (B170435) by this receptor preparation. bioscientifica.com
In Vitro Anti-platelet Aggregation Studies
The potential of this compound to inhibit platelet aggregation has been investigated in vitro. skums.ac.ir Platelet aggregation is a crucial process in blood clotting, and compounds that can modulate this process may have therapeutic applications in preventing thrombosis. In vitro anti-platelet aggregation studies assess the ability of a substance to inhibit the clumping of platelets induced by various agonists. mdpi.comresearchgate.netnih.gov this compound, along with daphnoretin, has been mentioned in the context of inhibiting platelet aggregation by potentially inhibiting thromboxane (B8750289) A2. skums.ac.ir Specific data or detailed findings from these in vitro anti-platelet aggregation studies on this compound were not extensively provided in the search results. skums.ac.ir
In Vivo Animal Models
Animal models are widely used in preclinical research to understand the potential physiological effects of compounds like this compound within a complex biological system. Studies involving the ingestion of plants containing coumestans, such as Medicago sativa, by livestock have provided significant insights into their effects, particularly on reproductive physiology. researchgate.netnih.govmdpi.comencyclopedia.pub
Models for Investigating Estrogenic Activity and Reproductive Physiology
Animal models, including sheep and cattle, have been utilized to investigate the estrogenic activity of coumestans found in forage legumes like Medicago sativa. researchgate.netnih.govmdpi.comencyclopedia.pub These studies aim to understand how these plant compounds influence the reproductive systems of grazing animals. This compound is recognized as one of the coumestans present in these plants. researchgate.netnih.gov
Research on the impact of phytoestrogens, including coumestans, on hormonal levels in animal models has been conducted. Phytoestrogens can influence the hypothalamic-pituitary-gonadal (HPG) axis and interfere with the endogenous feedback mechanisms of hormones such as 17β-estradiol. researchgate.net Studies have suggested that coumestans can decrease the release of luteinizing hormone (LH) and inhibit the response of gonadotropins on granulosa cells in grazing livestock. researchgate.net While studies have examined the effects of coumestan-containing diets on hormonal profiles in animals, specific detailed data on the modulation of Estradiol, Progesterone, and LH levels solely by this compound in isolation is not extensively documented in the provided search results. However, the presence of this compound as a component of coumestan (B1194414) mixtures in plants like Medicago sativa suggests its potential contribution to the observed hormonal effects in animals consuming these forages.
Animal studies investigating the effects of coumestans from sources like Medicago sativa have included assessments of ovarian weight and corpus luteum formation. Exposure to phytoestrogenic pastures containing coumestans has been associated with effects on ovarian function in livestock. nih.govmdpi.comencyclopedia.pub For instance, studies on ewes grazing on coumestan-containing lucerne have indicated effects on ovulation rate and the formation of the corpus luteum. mdpi.com Some research has suggested that coumestans can interfere with follicular growth, potentially leading to ovulation failure. encyclopedia.pub While coumestrol (B1669458) is often highlighted as a dominant coumestan in such studies, this compound is also present in these plants and is considered a relevant coumestan. researchgate.netnih.gov
Animal Models for Anti-inflammatory Effects
Animal models are employed to evaluate the anti-inflammatory properties of various compounds. While Medicago sativa extracts have been investigated for their anti-inflammatory potential in animal studies ffhdj.comijpsjournal.com, specific research focusing solely on the anti-inflammatory effects of isolated this compound in animal models is not prominently detailed in the provided search results. Studies on the anti-inflammatory activity of plant extracts often attribute effects to the collective action of various components, which would include coumestans like this compound. Animal models used in anti-inflammatory research include those involving induced edema or inflammatory responses. japsonline.comnih.gov
Animal Models for Antioxidant Research
The antioxidant properties of plant compounds are frequently assessed using animal models. Medicago sativa extracts have demonstrated antioxidant activity in some animal studies. ffhdj.comijpsjournal.com Animal models designed to study oxidative stress are utilized in such research. nih.govmdpi.comnih.gov While this compound is a component of Medicago sativa and coumestans can possess antioxidant characteristics, specific studies detailing the antioxidant research conducted solely on isolated this compound in animal models are not extensively provided in the search results. The observed antioxidant effects of Medicago sativa extracts in animal models may be partially attributable to the coumestan content, including this compound.
Studies on Metabolic Regulation in Animal Models
Hypolipidemic Effects in Hyperlipidemic Models (e.g., Cholesterol and LDL Reduction)
Studies on Medicago sativa extracts in animal models have indicated potential hypolipidemic effects. Alfalfa seed extract has been reported to lower blood cholesterol and low-density lipoprotein (LDL) levels in rabbits with induced hyperlipidemia. Reductions of 38–41.7% in cholesterol and 48–53.3% in LDL levels were observed in different hyperlipidemic models healzengroup.comijpsjournal.comijpsjournal.com. In a mouse model fed cholesterol-free alfalfa meals, a 64.4% reduction in LDL was noted healzengroup.comijpsjournal.com. Research has also investigated the hypolipidemic effects of Medicago sativa sprouts in streptozotocin-induced diabetic rats, showing reductions in triglycerides, total cholesterol, and LDL levels healzengroup.comijpsjournal.com. While this compound is a component of Medicago sativa, specific data tables detailing the hypolipidemic effects of isolated this compound in these models were not found in the consulted literature.
Antihyperglycemic Effects in Diabetic Models (e.g., Glucose Reduction, Insulin (B600854) Secretion)
Medicago sativa extracts have been studied for their antihyperglycemic properties in diabetic animal models. An aqueous extract of Medicago sativa reduced postprandial glycemia in both type 2 diabetic and non-diabetic rats, with the effect potentially mediated by enhanced insulin secretion healzengroup.comijpsjournal.com. Studies in alloxan-induced diabetic rats treated with an aqueous alfalfa extract showed significant reductions in blood glucose levels healzengroup.comijpsjournal.com. Despite this compound being present in Medicago sativa, specific preclinical data tables demonstrating the antihyperglycemic effects of isolated this compound were not identified in the search results.
Investigations into Neurological and Behavioral Effects in Animal Models (e.g., Anxiolytic Activity)
Preliminary screening studies on Medicago sativa extracts have explored potential effects on the central nervous system, including anxiolytic activity. A methanol (B129727) extract from the aerial parts of M. sativa demonstrated significant anti-anxiety activity in mice when evaluated using the elevated plus-maze apparatus researchgate.net. This activity was observed at a specific dose and involved an increase in the average time spent and number of entries in the open arms of the maze researchgate.net. While this compound is a constituent of M. sativa, dedicated studies on the anxiolytic effects of isolated this compound were not found.
Organ-Specific Functional Studies in Animal Models (e.g., Hepatic and Renal Biochemical Parameters)
Preclinical Assessment of Anti-ulcer Activity in Gastric Ulcer Models
Research into the anti-ulcer activity of Medicago sativa has been conducted in diabetic rats, suggesting a potential benefit for stomach ulcers in this context researchgate.net. While the plant extract showed anti-ulcer activity, specific preclinical studies focusing solely on the anti-ulcer effects of isolated this compound in various gastric ulcer models (such as those induced by ethanol (B145695), indomethacin, or pylorus ligation, which are commonly used redalyc.orgresearchgate.netdovepress.comarchivesofmedicalscience.comflorajournal.com) were not found in the provided search results.
Analytical Research Methods for Sativol
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for separating Sativol from other components within a mixture based on differential partitioning between a stationary and a mobile phase. These methods are crucial for purifying this compound for further analysis and for assessing its presence and concentration in various samples.
Thin-Layer Chromatography (TLC) in this compound Research
Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique employed for the qualitative and semi-quantitative analysis of compounds in plant extracts keypublishing.orgrroij.comnih.gov. In the research of this compound and related coumestans found in Medicago sativa, TLC has been utilized for the separation and purification of these compounds apsnet.org. The separation on TLC plates, typically coated with an adsorbent material like silica (B1680970) gel, relies on the differential affinity of the compounds towards the stationary phase and the mobile phase rroij.com. Compounds with a higher affinity for the stationary phase move slower, resulting in different migration distances and thus separation rroij.com.
In studies involving infected alfalfa leaves, flavonoid aglycones, including this compound, were purified using TLC apsnet.org. The identity of these purified aglycones was then corroborated by comparing their ultraviolet spectra and chromatographic properties with those of authentic samples apsnet.org. TLC provides a rapid method for initial screening and separation of components within a complex extract before employing more advanced techniques. Visualization of separated compounds on TLC plates can be achieved using UV light, as many phenolic compounds, including coumestans, absorb UV radiation keypublishing.orgnih.govapsnet.org.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Identification and Quantification
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), or its ultra-high performance variant (UHPLC-MS/MS), is a powerful hyphenated technique extensively used for the identification and quantification of various compounds, including phytochemicals in complex matrices researchgate.netmdpi.comscielo.brnih.gov. This method combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.
In the analysis of Medicago sativa extracts, specifically brown juice, UHPLC-ESI-ORBITRAP-MS/MS has been employed for the qualitative and quantitative analysis of bioactive phytochemicals, and this compound was successfully identified among these compounds nih.govunideb.hu. The LC component separates the compounds based on their interaction with the stationary phase and mobile phase, while the MS/MS component provides detailed structural information through fragmentation patterns and allows for highly sensitive and selective detection and quantification researchgate.netscielo.brunideb.hu. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode enhances the specificity of detection, making it suitable for analyzing target compounds like this compound even at low concentrations in complex samples researchgate.netnih.gov. This technique is considered valuable for comprehensive identification and quantification in various matrices researchgate.net.
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information about the structural characteristics and composition of this compound and the extracts containing it by analyzing the interaction of the sample with electromagnetic radiation.
UV-Vis Spectrometry Applications for Extract Composition
Ultraviolet-Visible (UV-Vis) spectrometry is a widely used technique in pharmaceutical analysis and the study of natural products, measuring the absorption of monochromatic light in the UV (200–400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum researchgate.net. This technique is useful for characterizing compounds that contain chromophores, such as the conjugated systems present in this compound and other coumestans.
Fourier-Transform Mid-Infrared (FT-MIR) Spectroscopy for Fingerprinting
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are considered a gold standard for quantitatively measuring the affinity of a ligand for its target receptor giffordbioscience.comwikipedia.org. This technique is crucial for understanding the potential biological activities of compounds like this compound by determining how strongly they bind to specific receptors in biological systems.
Radioligand binding assays involve incubating a radiolabeled ligand with a biological sample containing the receptor of interest giffordbioscience.comrevvity.com. By measuring the amount of bound radioligand, researchers can determine key binding parameters such as the dissociation constant (Kd), which represents the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax) giffordbioscience.comrevvity.comnih.gov. A lower Kd value indicates higher binding affinity revvity.comnih.gov.
There are different types of radioligand binding assays, including saturation binding assays to determine Kd and Bmax, and competitive binding assays to determine the relative affinity (Ki) of an unlabeled compound by its ability to inhibit the binding of a radiolabeled ligand giffordbioscience.comwikipedia.org. Common formats include filtration assays and scintillation proximity assays (SPA) giffordbioscience.comrevvity.com. Filtration assays involve separating receptor-bound radioligand from free radioligand by filtering the sample and washing away the unbound ligand wikipedia.orgrevvity.com. SPA utilizes beads coated with the receptor, where only bound radioligand in close proximity to the bead can generate a signal giffordbioscience.comrevvity.com.
Bioautographic Methods for Activity Screening
Bioautography is an analytical technique that couples chromatographic separation with a biological detection system to identify compounds with specific bioactivity directly on a chromatogram. This method is particularly valuable in the screening of complex mixtures, such as natural product extracts, allowing for the targeted isolation of active molecules. ijpsjournal.comnih.govresearchgate.net It offers a relatively simple, rapid, and inexpensive approach compared to more sophisticated hyphenated techniques. nih.gov
The principle of bioautography involves separating compounds in a sample using planar chromatography, typically Thin-Layer Chromatography (TLC). ijpsjournal.comnih.gov After chromatographic development, the solvent is removed, and the chromatogram is brought into contact with a biological medium containing a test organism or enzyme. ijpsjournal.comnih.gov Areas on the chromatogram where compounds exhibit biological activity will produce a visible effect, such as inhibition of microbial growth or a color change indicating enzyme inhibition or antioxidant activity. ijpsjournal.comresearchgate.netmdpi.com
Several types of bioautographic methods exist, primarily categorized based on how the biological phase is applied to the chromatogram:
Agar (B569324) Diffusion (Contact) Bioautography: The developed chromatogram is placed on the surface of an agar medium inoculated with the test organism. Active compounds diffuse from the stationary phase into the agar, inhibiting microbial growth and creating clear zones. ijpsjournal.com
Immersion (Agar-Overlay) Bioautography: The developed chromatogram is overlaid with a thin layer of inoculated agar medium. This method is often recommended when direct bioautography is not suitable. ijpsjournal.com
Direct Bioautography: The developed chromatogram is directly sprayed with or dipped into a suspension of the test organism or enzyme solution. Visualization reagents, such as tetrazolium salts for microbial growth, are then applied after incubation. ijpsjournal.comnih.govmdpi.com
Bioautography is widely applied for the fast screening of natural products for various biological activities, including antibacterial, antifungal, antioxidant, and enzyme inhibitory effects. ijpsjournal.comresearchgate.netmdpi.comeurekaselect.comnih.gov
This compound is a coumestan (B1194414), a class of phenolic compounds found in plants such as Medicago sativa (alfalfa). nih.govfoodb.casmolecule.com It has been reported to possess potential biological activities, including antioxidant and potentially antimicrobial properties. smolecule.comontosight.aimedkoo.com Given its natural origin and reported activities, this compound or extracts containing this compound could potentially be subjected to bioautographic screening to identify and localize its active components.
However, based on the available search information, detailed research findings specifically demonstrating the application of bioautographic methods for the activity screening of isolated this compound, including specific data tables from such studies, were not readily found. Research on this compound's biological activities appears to have utilized other methodologies. smolecule.comontosight.aimedkoo.com
If this compound were to be screened using bioautography, the general procedure for evaluating its potential antimicrobial or antioxidant activity, for instance, would involve:
Applying a sample containing this compound (e.g., a purified standard or a fractionated extract) onto a TLC plate.
Developing the chromatogram using a suitable solvent system to separate this compound from other compounds.
Removing the solvent completely from the developed plate.
Applying the biological detection system:
For antimicrobial activity: Spraying the plate with a suspension of test bacteria or fungi and incubating. Growth inhibition zones at the location of this compound would indicate activity. nih.govmdpi.com
For antioxidant activity: Spraying the plate with a stable free radical solution (e.g., DPPH). A discoloration at the location of this compound would indicate radical scavenging activity. mdpi.com
Visualizing the results, often with the aid of staining reagents in the case of microbial assays. nih.govmdpi.com
While specific data for this compound using bioautography is not available in the provided sources, the technique remains a valuable tool for the initial screening of natural products for various biological activities, and could theoretically be applied to this compound or this compound-rich extracts.
Data Tables
Based on the available search results, specific data tables detailing the bioautographic screening of this compound were not found. Therefore, interactive data tables cannot be generated for this specific compound and method at this time.
Detailed Research Findings
Future Directions in Sativol Research
Advanced Mechanistic Elucidation via Omics Technologies (e.g., Transcriptomics, Metabolomics)
Advanced omics technologies, such as transcriptomics and metabolomics, offer powerful tools to delve into the molecular mechanisms underlying Sativol's effects. Transcriptomics can reveal how this compound influences gene expression, providing insights into the cellular pathways and biological processes it affects nih.gov. Metabolomics can help identify the metabolic changes induced by this compound, highlighting its impact on cellular metabolism and the production of other bioactive molecules journalijecc.com. Integrating data from these different omics approaches can provide a holistic view of this compound's interactions within a biological system, leading to a more complete understanding of its mechanisms of action nih.govfrontiersin.org. Future studies should leverage these technologies to uncover the intricate molecular networks modulated by this compound.
Development of this compound Analogs for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound impact its biological activity nih.govmdpi.com. Future research should involve the synthesis and evaluation of this compound analogs with targeted structural alterations. By systematically modifying different parts of the this compound molecule, researchers can identify key functional groups and structural features responsible for its observed effects mdpi.com. This knowledge can then guide the rational design of novel compounds with enhanced potency, selectivity, or desirable pharmacological properties. SAR studies can help optimize the therapeutic potential of this compound and its derivatives nih.gov.
Investigation of this compound's Role in Plant Physiology and Defense Mechanisms
This compound is a plant-derived compound, and exploring its role in the plant of origin is a critical area for future research. Coumestans, including this compound, are phytoalexins, compounds produced by plants in response to stress, such as fungal infection oregonstate.edu. Investigating how this compound is synthesized in plants, the triggers for its production, and its specific functions in plant physiology and defense mechanisms can provide valuable insights journalijecc.comlibretexts.orgresearchgate.net. Understanding its natural role may also shed light on its potential biological activities in other organisms. Future studies could explore its involvement in plant signaling pathways, its effects on plant pathogens, and how environmental factors influence its production mdpi.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
